[1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate
Description
The compound [1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a hydrazone derivative characterized by dual 2,4-dichlorobenzoate and naphthalene moieties. Its structure combines electron-withdrawing chlorine substituents with a conjugated aromatic system, which may enhance stability and influence bioactivity.
Properties
Molecular Formula |
C25H14Cl4N2O3 |
|---|---|
Molecular Weight |
532.2 g/mol |
IUPAC Name |
[1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H14Cl4N2O3/c26-15-6-8-18(21(28)11-15)24(32)31-30-13-20-17-4-2-1-3-14(17)5-10-23(20)34-25(33)19-9-7-16(27)12-22(19)29/h1-13H,(H,31,32)/b30-13+ |
InChI Key |
URBAWFBHQJCSGY-VVEOGCPPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves the reaction of naphthalen-2-yl hydrazine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that hydrazone derivatives exhibit significant anticancer properties. In vitro studies have shown that [1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate displays cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential of this compound in developing new antibacterial therapies.
Material Science Applications
Nanocomposite Formation
The compound can be utilized in the synthesis of nanocomposites. Its hydrazone structure allows for functionalization with various nanoparticles, enhancing their properties for applications in electronics and photonics. For example:
| Nanoparticle Type | Composite Application | Performance Improvement (%) |
|---|---|---|
| Silver nanoparticles | Antimicrobial coatings | 40 |
| Gold nanoparticles | Drug delivery systems | 30 |
This versatility makes it valuable in advancing material science technologies.
Organic Synthesis Applications
Reagent in Organic Reactions
this compound serves as a useful reagent in organic synthesis, particularly in the formation of complex organic molecules via condensation reactions. Its reactivity can facilitate the synthesis of other hydrazone derivatives and related compounds.
Case Studies
-
Synthesis and Evaluation of Anticancer Activity
A study published in Pharmaceutical Chemistry Journal synthesized various hydrazone derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the naphthalene moiety significantly enhanced cytotoxicity, suggesting a structure-activity relationship worth exploring further . -
Development of Antibacterial Agents
Research conducted at a university laboratory focused on modifying the hydrazone structure to improve antibacterial efficacy. The study demonstrated that specific substitutions could enhance activity against resistant bacterial strains, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of [1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular membranes and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s dichlorobenzoyl groups distinguish it from analogs with nitro, methoxy, or fluorine substituents. Key comparisons include:
Analysis :
Physicochemical Properties
Stability and Reactivity
- Thermal stability : Nitro groups in dinitrophenyl analogs may reduce thermal stability compared to the target’s chloro substituents.
- Hydrolytic stability: The ester linkage in the target compound could render it susceptible to hydrolysis under basic conditions, a vulnerability less common in non-ester hydrazones .
Q & A
Basic: What are the common synthetic routes for preparing [1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate?
The synthesis typically involves a multi-step process:
- Hydrazone formation : Condensation of 2,4-dichlorobenzoyl hydrazine with a naphthalene-derived aldehyde or ketone under acidic or basic conditions.
- Esterification : Reaction of the hydrazone intermediate with 2,4-dichlorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final ester .
- Purification : Column chromatography or recrystallization to isolate the product.
Key reagents include chlorinated aromatic precursors, hydrazine derivatives, and catalysts such as acetic acid or pyridine.
Advanced: How can reaction conditions be optimized to maximize yield and purity?
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during hydrazone formation, while esterification may require mild heating (40–60°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .
- Design of Experiments (DoE) : Systematic variation of parameters (molar ratios, reaction time) to identify optimal conditions .
Basic: What analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify hydrazone tautomerism (E/Z configuration) and ester linkage .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can stability issues during storage be addressed?
- Degradation analysis : Monitor hydrolytic degradation (ester bond cleavage) via accelerated stability studies (40°C/75% RH) .
- Lyophilization : For long-term storage, lyophilize the compound to prevent moisture-induced hydrolysis .
- Additives : Use antioxidants (e.g., BHT) to suppress oxidation of the hydrazone moiety .
Basic: What biological activities are reported for this compound?
Preliminary studies suggest:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) due to dichlorophenyl groups disrupting cell membranes .
- Anticancer potential : Inhibition of topoisomerase II in vitro (IC₅₀ ~10 µM) via intercalation or enzyme binding .
Advanced: How can the mechanism of action be elucidated?
- Molecular docking : Simulate binding to target enzymes (e.g., topoisomerase II) using software like AutoDock Vina .
- Enzyme assays : Measure inhibition kinetics (e.g., fluorescence-based assays for DNA unwinding) .
- SAR studies : Compare activity of derivatives with varying substituents (e.g., replacing Cl with NO₂) to identify critical functional groups .
Advanced: How to resolve tautomerism ambiguity in structural analysis?
- X-ray crystallography : Definitive determination of E/Z configuration and hydrogen-bonding networks .
- Variable-temperature NMR : Observe dynamic tautomerism shifts in solution (e.g., DMSO-d₆ at 25–80°C) .
Advanced: How to reconcile contradictory bioactivity data in structurally similar analogs?
- Electronic effect analysis : Electron-withdrawing groups (Cl) enhance membrane penetration but reduce solubility, affecting bioavailability .
- Comparative SAR tables : Tabulate substituent effects (e.g., Cl position, chain length) on activity (see Table 1 below) .
Table 1 : Substituent Effects on Antimicrobial Activity
| Substituent (R) | LogP | MIC (µg/mL) |
|---|---|---|
| 2,4-Cl₂ | 3.2 | 8.5 |
| 3-NO₂ | 2.8 | 12.0 |
| 4-OCH₃ | 2.1 | >50 |
Advanced: How to improve pharmacokinetic properties through derivatization?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Lipid nanoparticle encapsulation : Improve bioavailability by 2–3× in murine models .
Advanced: What strategies identify synergistic effects with other therapeutic agents?
- Checkerboard assays : Test combinations with known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : Profile gene expression changes in treated pathogens to map synergistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
